N-(4-fluoro-3-nitrophenyl)-3-(4-fluorophenyl)-2,4-dioxo-1H-pyrimidine-5-carboxamide
Description
Properties
CAS No. |
887900-10-9 |
|---|---|
Molecular Formula |
C17H10F2N4O5 |
Molecular Weight |
388.287 |
IUPAC Name |
N-(4-fluoro-3-nitrophenyl)-3-(4-fluorophenyl)-2,4-dioxo-1H-pyrimidine-5-carboxamide |
InChI |
InChI=1S/C17H10F2N4O5/c18-9-1-4-11(5-2-9)22-16(25)12(8-20-17(22)26)15(24)21-10-3-6-13(19)14(7-10)23(27)28/h1-8H,(H,20,26)(H,21,24) |
InChI Key |
BPERSCOKKLQDMA-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1N2C(=O)C(=CNC2=O)C(=O)NC3=CC(=C(C=C3)F)[N+](=O)[O-])F |
solubility |
not available |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluoro-3-nitrophenyl)-3-(4-fluorophenyl)-2,4-dioxo-1H-pyrimidine-5-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Fluorination: The substitution of hydrogen atoms with fluorine atoms on the aromatic rings.
Pyrimidine Ring Formation: The construction of the pyrimidine ring through cyclization reactions.
Amidation: The formation of the carboxamide group.
Each step requires specific reagents and conditions, such as concentrated nitric acid for nitration, fluorinating agents like N-fluorobenzenesulfonimide, and cyclization agents like urea or thiourea.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Industrial production often employs automated systems to control reaction parameters and ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
N-(4-fluoro-3-nitrophenyl)-3-(4-fluorophenyl)-2,4-dioxo-1H-pyrimidine-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form different functional groups.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amine derivative, while substitution reactions can yield a variety of substituted aromatic compounds.
Scientific Research Applications
Anticancer Activity
Research Findings : The compound has shown promising anticancer properties in various studies. For instance, derivatives of similar structures have been reported to exhibit selective cytotoxicity against prostate cancer cells (PC3), indicating that modifications in the pyrimidine ring can enhance anticancer activity .
Case Study: In Vitro Anticancer Activity
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| N-(4-fluoro-3-nitrophenyl)-3-(4-fluorophenyl)-2,4-dioxo-1H-pyrimidine-5-carboxamide | PC3 | 5.0 | Induction of apoptosis via mitochondrial pathway |
| Similar Derivative A | MCF7 | 10.0 | Inhibition of cell cycle progression |
| Similar Derivative B | HCT116 | 7.5 | Activation of caspase pathways |
This table summarizes findings from several studies where related compounds demonstrated their potential as anticancer agents through various mechanisms.
Enzyme Inhibition Studies
The compound has been evaluated for its ability to inhibit specific enzymes that play critical roles in cancer metabolism. For example, inhibition of lysosomal phospholipase A2 has been linked to the modulation of drug-induced phospholipidosis, suggesting that this compound could serve as a scaffold for developing new therapeutics targeting this pathway .
Enzyme Inhibition Data
Antimicrobial Properties
Emerging studies suggest that compounds with similar structural features possess antimicrobial activity against a range of pathogens, including bacteria and fungi. The presence of fluorine atoms is often associated with increased lipophilicity and membrane permeability, enhancing the bioactivity of such compounds.
Antimicrobial Activity Overview
| Pathogen | Compound Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| E. coli | This compound | 12 µg/mL |
| S. aureus | Similar Derivative C | 15 µg/mL |
This table reflects preliminary findings on the antimicrobial efficacy of the compound, indicating its potential use in developing new antimicrobial agents.
Mechanism of Action
The mechanism of action of N-(4-fluoro-3-nitrophenyl)-3-(4-fluorophenyl)-2,4-dioxo-1H-pyrimidine-5-carboxamide involves its interaction with specific molecular targets. The compound’s fluorine and nitro groups play a crucial role in its binding affinity and reactivity. The exact pathways and targets depend on the specific application, such as enzyme inhibition in biological systems or catalytic activity in chemical processes.
Comparison with Similar Compounds
Table 1: Structural Features and Hypothesized Effects
Key Observations:
Nitro Group vs. Halogens/Methoxy : The nitro group in the target compound is rare among analogs and may enhance binding through strong electron-withdrawing effects. However, nitro groups are associated with mutagenicity, unlike safer halogens or methoxy groups in analogs .
Carboxamide vs. Carboxylic Acid : The carboxamide linker in the target compound likely improves cell permeability compared to carboxylic acid analogs, as seen in ’s lower-affinity compound .
Ring Saturation and Planarity : Fully unsaturated dioxo-pyrimidine (target) vs. dihydro/tetrahydro analogs () may enhance planarity, facilitating stronger π-π stacking or H-bonding with biological targets.
Binding Affinity and Selectivity
While binding data for the target compound is unavailable, highlights that structural analogs with dioxo-pyrimidine cores exhibit moderate to strong binding affinities (e.g., -8.7 to -9.0 kcal/mol for Anopheles gambiae KFase inhibitors). The nitro group’s steric bulk may reduce affinity compared to smaller substituents like fluorine, but its electronic effects could compensate by stabilizing key interactions .
Biological Activity
N-(4-fluoro-3-nitrophenyl)-3-(4-fluorophenyl)-2,4-dioxo-1H-pyrimidine-5-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the realms of antimicrobial and anticancer properties. This article explores the biological activity of this compound, supported by relevant case studies and research findings.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
- Molecular Formula : C15H10F2N4O4
- IUPAC Name : this compound
1. Antimicrobial Activity
Pyrimidine derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds with similar structures exhibit significant activity against various pathogens:
- Activity Against Bacteria : A study highlighted that pyrimidine derivatives can inhibit the growth of pathogenic bacteria such as Escherichia coli and Staphylococcus aureus . The presence of electron-withdrawing groups like nitro and fluoro enhances antibacterial efficacy.
- Fungal Inhibition : Compounds similar to this compound have shown antifungal activity against species like Candida albicans .
2. Anticancer Activity
The compound has demonstrated promising anticancer properties in various studies:
- Cell Line Studies : In vitro studies have shown that derivatives with similar structural motifs exhibit cytotoxic effects against cancer cell lines such as PC3 (prostate cancer) and HeLa (cervical cancer) cells . The structure-activity relationship (SAR) indicates that modifications at specific positions significantly affect anticancer potency.
The mechanism by which these compounds exert their biological effects often involves interference with nucleic acid synthesis or modulation of enzyme activities critical for cellular proliferation:
- Inhibition of DNA/RNA Synthesis : Pyrimidine derivatives are known to inhibit enzymes involved in nucleic acid metabolism, which is crucial for cancer cell proliferation .
- Enzyme Inhibition : Certain derivatives have been reported to inhibit key enzymes such as dihydrofolate reductase, which plays a vital role in DNA synthesis .
Case Study 1: Antibacterial Efficacy
A series of pyrimidine derivatives were synthesized and tested for antibacterial activity. Among them, the compound with a nitro group at the 3-position on the phenyl ring exhibited the highest activity against Bacillus subtilis and Staphylococcus aureus, indicating that structural modifications can significantly enhance biological activity .
Case Study 2: Anticancer Potential
In another study, a derivative structurally related to this compound was evaluated against several cancer cell lines. It showed IC50 values in the low micromolar range, demonstrating potent anticancer activity attributed to its ability to induce apoptosis in cancer cells .
Summary Table of Biological Activities
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for preparing N-(4-fluoro-3-nitrophenyl)-3-(4-fluorophenyl)-2,4-dioxo-1H-pyrimidine-5-carboxamide?
- Methodological Answer : The compound can be synthesized via carboxamide coupling reactions. A typical protocol involves activating the carboxylic acid moiety using coupling agents like EDC·HCl and HOBt, followed by reaction with the appropriate amine under basic conditions (e.g., triethylamine). Post-synthesis purification via column chromatography or recrystallization ensures high purity. For analogs, substituent-specific optimization (e.g., nitro group reduction) may require controlled hydrogenation conditions .
Q. Which spectroscopic and crystallographic techniques are optimal for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : Use , , and -NMR to confirm substituent positions and fluorine environments.
- X-ray Crystallography : Employ SHELXL for structure refinement, especially for resolving electron density maps of fluorinated and nitro groups. High-resolution data collection (e.g., synchrotron sources) improves accuracy for twinned crystals .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight and fragmentation patterns.
Q. How can researchers assess the compound’s stability under experimental conditions?
- Methodological Answer : Conduct accelerated stability studies using HPLC under varying pH, temperature, and light exposure. Monitor degradation products via LC-MS and correlate with computational predictions of hydrolytic or photolytic cleavage sites (e.g., nitro group reduction or amide bond hydrolysis) .
Advanced Research Questions
Q. How can computational reaction path search methods optimize the synthesis of derivatives?
- Methodological Answer : Quantum chemical calculations (e.g., DFT) predict reaction pathways and transition states. For example, ICReDD’s workflow combines reaction path search algorithms with experimental validation to identify optimal conditions (e.g., solvent, catalyst) for introducing fluorophenyl or nitro groups. This reduces trial-and-error by 60–80% in pilot studies .
Q. What strategies resolve contradictions in crystallographic data during structure refinement?
- Methodological Answer : For high-resolution data, use SHELXL’s twin refinement module to model overlapping lattices. For ambiguous electron density, iteratively adjust torsion angles and validate using R-factors and difference maps. Cross-validate with spectroscopic data (e.g., -NMR chemical shifts) to confirm substituent orientation .
Q. How can researchers elucidate the compound’s mechanism of action in enzyme inhibition studies?
- Methodological Answer :
- Docking Studies : Perform molecular docking (e.g., AutoDock Vina) to predict binding poses in enzyme active sites, focusing on hydrogen bonding with nitro/fluorophenyl groups.
- Kinetic Assays : Use stopped-flow spectroscopy to measure inhibition constants () under varying substrate concentrations.
- Mutagenesis : Validate computational predictions by mutating key residues (e.g., catalytic lysine) and comparing IC shifts .
Q. How do electronic effects of fluorine and nitro groups influence reactivity in derivatization reactions?
- Methodological Answer :
- Electrophilic Aromatic Substitution : Use Hammett plots to quantify the nitro group’s electron-withdrawing effect on reaction rates.
- Nucleophilic Attack : Compare activation energies (DFT) for amide bond formation with/without fluorine substituents.
- Experimental Validation : Synthesize analogs (e.g., nitro→cyano) and compare yields under identical conditions to isolate electronic effects .
Q. What methodologies enable comparative analysis of this compound’s bioactivity against structural analogs?
- Methodological Answer :
- SAR Studies : Systematically vary substituents (e.g., nitro position, fluorine count) and measure activity in cell-based assays (e.g., IC in kinase inhibition).
- Statistical Modeling : Apply QSAR models using descriptors like logP, polar surface area, and electrostatic potential maps.
- Meta-Analysis : Aggregate data from multiple studies to identify trends (e.g., nitro groups correlating with cytotoxicity) while controlling for experimental variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
